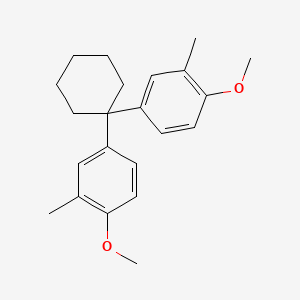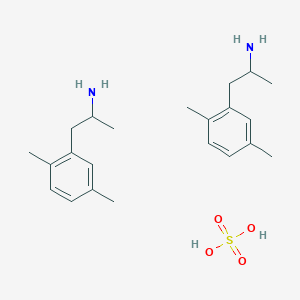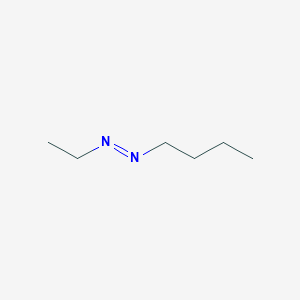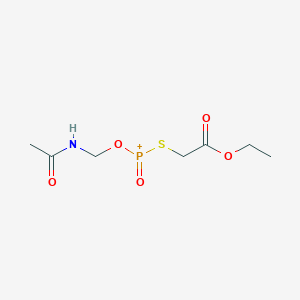
1-(Ethoxycarbonyl)-3,7-dioxo-4-oxa-2-thia-6-aza-3-phosphoniaoctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethoxycarbonyl)-3,7-dioxo-4-oxa-2-thia-6-aza-3-phosphoniaoctane is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
The synthesis of 1-(Ethoxycarbonyl)-3,7-dioxo-4-oxa-2-thia-6-aza-3-phosphoniaoctane involves several steps, each requiring specific conditions and reagents. One common method involves the reaction of ethyl chloroformate with a suitable amine to form an intermediate, which is then reacted with other reagents to introduce the oxo, oxa, thia, and aza groups. The reaction conditions typically include controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes, depending on the desired quantity and application. These methods often require optimization of reaction conditions to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
1-(Ethoxycarbonyl)-3,7-dioxo-4-oxa-2-thia-6-aza-3-phosphoniaoctane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional oxygen atoms into the molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(Ethoxycarbonyl)-3,7-dioxo-4-oxa-2-thia-6-aza-3-phosphoniaoctane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 1-(Ethoxycarbonyl)-3,7-dioxo-4-oxa-2-thia-6-aza-3-phosphoniaoctane involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with receptors on cell surfaces, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
1-(Ethoxycarbonyl)-3,7-dioxo-4-oxa-2-thia-6-aza-3-phosphoniaoctane can be compared with other similar compounds, such as:
2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline: This compound shares some structural similarities but differs in its specific functional groups and applications.
3-Ethoxycarbonyl-N-alkyl-isoquinolinium: Another related compound with different biological activities and synthetic routes.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Propriétés
Numéro CAS |
63555-70-4 |
|---|---|
Formule moléculaire |
C7H13NO5PS+ |
Poids moléculaire |
254.22 g/mol |
Nom IUPAC |
acetamidomethoxy-(2-ethoxy-2-oxoethyl)sulfanyl-oxophosphanium |
InChI |
InChI=1S/C7H12NO5PS/c1-3-12-7(10)4-15-14(11)13-5-8-6(2)9/h3-5H2,1-2H3/p+1 |
Clé InChI |
SRHJDFWJIPYHSL-UHFFFAOYSA-O |
SMILES canonique |
CCOC(=O)CS[P+](=O)OCNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


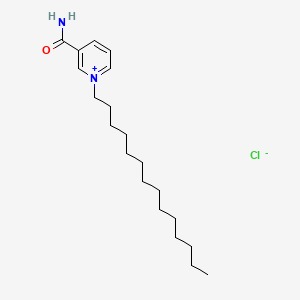

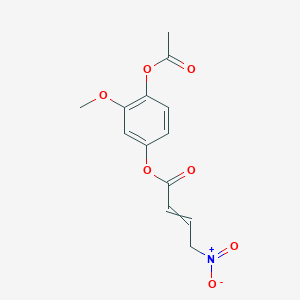
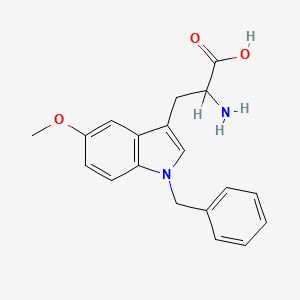
![N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide](/img/structure/B14493953.png)
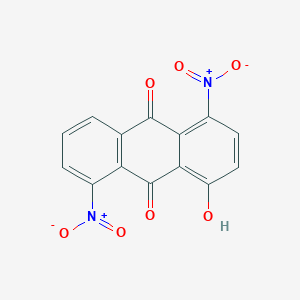
![Acetonitrile, [(4-chlorophenyl)sulfinyl]-](/img/structure/B14493983.png)
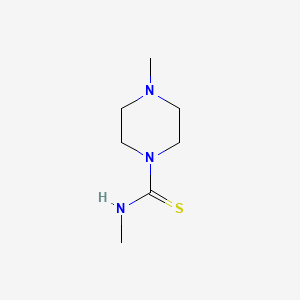
![Benzenesulfonic acid, 3-[[3-methoxy-4-[(4-methoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B14493985.png)


